molecular formula C10H8N2O2 B2819514 Pyrazolyl benzoic acid CAS No. 1359735-11-7

Pyrazolyl benzoic acid

Cat. No. B2819514
CAS RN: 1359735-11-7
M. Wt: 188.186
InChI Key: XYEBHXHJHAPEGR-UHFFFAOYSA-N
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Description

Pyrazolyl benzoic acid is a compound that contains a pyrazole ring and a benzoic acid group . Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms . Benzoic acid is an aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene ring .


Synthesis Analysis

Pyrazole derivatives are synthesized through various methods. One method involves the condensation of methyl 4- (bromomethyl)benzoate or benzyl bromide with various substituted pyrazole compounds . Another method involves the reaction of hydrazines with nitriles and benzenethiols .


Molecular Structure Analysis

The molecular structure of pyrazolyl benzoic acid involves a pyrazole ring attached to a benzoic acid group. The pyrazole ring contains two adjacent nitrogen atoms and three carbon atoms . The benzoic acid group consists of a carboxyl group attached to a benzene ring .


Chemical Reactions Analysis

Pyrazole derivatives have been used as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions . They have also been used in the synthesis of biaryl compounds, which are the building blocks for the preparation of certain drugs .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with a pKb of 11.5 . Benzoic acid is soluble in water, and its solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

Luminescent Materials

Pyrazolyl benzoic acid and its derivatives have been used in the synthesis of luminescent materials . These materials have garnered significant research interest due to their potential applications in optoelectronics, sensing, and medical diagnostics . Tetra-coordinated organoboron complexes, in particular, have emerged as promising luminescent materials due to their enhanced stabilities, high electron affinities, and tunable fluorescence properties .

Sensing Applications

The organoboron compounds synthesized using pyrazolyl benzoic acid have been demonstrated to be useful for picric acid sensing . The absorption and emission behaviors of these compounds reveal that the position of boron chelation plays a crucial role in determining their photophysical properties as well as their sensing behavior .

Biological Activities

Pyrazole derivatives, including those derived from pyrazolyl benzoic acid, exhibit a wide range of biological activities . These include anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-viral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial activities .

Agrochemical Applications

Pyrazole-based organic molecules, including those derived from pyrazolyl benzoic acid, have found applications in the agrochemical industry . These derivatives are used as fungicides, analgesics, pesticides, and insecticides .

Chelating and Extracting Reagents

Pyrazolyl benzoic acid derivatives have been used as chelating and extracting reagents for different metal ions . This makes them useful in various industrial and scientific applications.

Synthesis of Bis(Pyrazolyl)Methanes

Pyrazolyl benzoic acid is used in the synthesis of bis(pyrazolyl)methanes . These compounds have been synthesized through one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes, and through one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .

Safety and Hazards

While specific safety and hazard information for pyrazolyl benzoic acid was not found, it’s important to handle all chemical compounds with care. For example, benzoic acid can cause serious eye damage and may cause respiratory irritation .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This suggests that pyrazolyl benzoic acid could also have potential for future research and applications.

properties

IUPAC Name

2-(1H-pyrazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEBHXHJHAPEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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